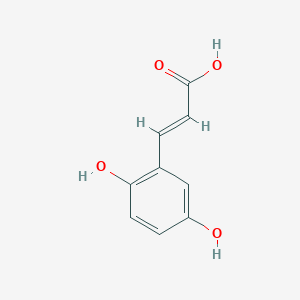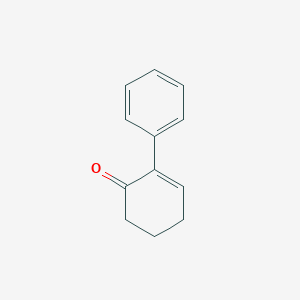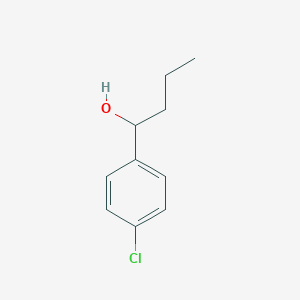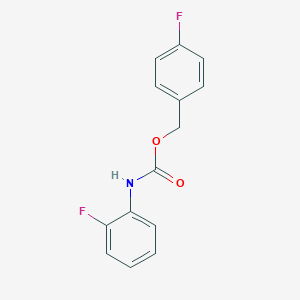![molecular formula C18H14F3NO B183566 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone CAS No. 61297-76-5](/img/structure/B183566.png)
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone, also known as TFQ or TFMQ, is a synthetic compound that belongs to the quinolinone family. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. This compound has also been shown to bind to DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the replication of viruses. This compound has also been shown to affect the expression of various genes and proteins involved in biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone is its versatility in scientific research. It has been used in various studies to investigate different biological processes and has shown promising results in many areas. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many possible future directions for 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone research. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the investigation of this compound's potential as a tool compound for studying the mechanism of action of various biological processes. Further studies are also needed to fully understand the safety and toxicity of this compound and its potential for use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities and has been used as a tool compound in various studies. This compound has many potential future directions in scientific research, including drug development and further investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone involves the reaction of 4-methyl-2-quinolinone with 3-(trifluoromethyl)benzyl bromide in the presence of a base. The resulting product is purified using column chromatography to obtain pure this compound. This synthesis method has been well established in the literature and has been used in various research studies.
Aplicaciones Científicas De Investigación
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been used as a tool compound to study the mechanism of action of various biological processes.
Propiedades
Número CAS |
61297-76-5 |
|---|---|
Fórmula molecular |
C18H14F3NO |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]quinolin-2-one |
InChI |
InChI=1S/C18H14F3NO/c1-12-9-17(23)22(16-8-3-2-7-15(12)16)11-13-5-4-6-14(10-13)18(19,20)21/h2-10H,11H2,1H3 |
Clave InChI |
PGOWBVSRSCXDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
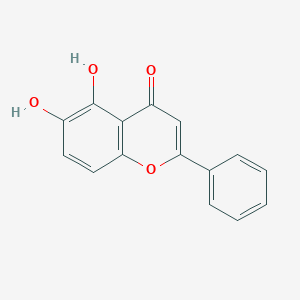
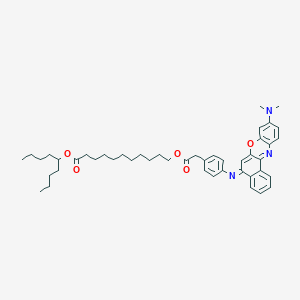
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

